molecular formula C7H4Br2N2 B7961737 2,7-Dibromo-imidazo[1,2-a]pyridine

2,7-Dibromo-imidazo[1,2-a]pyridine

Cat. No.: B7961737
M. Wt: 275.93 g/mol
InChI Key: XEMZFTVAFSIORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dibromo-imidazo[1,2-a]pyridine is a brominated derivative of the privileged imidazo[1,2-a]pyridine heterocycle, a structure recognized as a "drug prejudice" scaffold in medicinal chemistry due to its wide range of biological activities . This specific dibromo analogue serves as a high-value synthetic intermediate for researchers exploring new therapeutic agents. The imidazo[1,2-a]pyridine core is a key structural component in several FDA-approved drugs, including the anxiolytic Alpidem and the insomnia treatment Zolpidem, highlighting its significant pharmacological relevance . In modern drug discovery, this compound is of particular interest for developing novel anti-infectives. Imidazo[1,2-a]pyridine-based compounds have demonstrated potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . These analogues often function by inhibiting the cytochrome bcc complex of the mycobacterial electron transport chain, specifically targeting the QcrB subunit, thereby disrupting oxidative phosphorylation and energy production essential for bacterial survival . Furthermore, novel Schiff base derivatives derived from similar imidazo[1,2-a]pyridine intermediates show promising in vitro antimicrobial activity against pathogens like P. aeruginosa and E. coli , positioning this chemical class as a versatile starting point for antimicrobial research programs . As a brominated building block, this compound offers multiple sites for further functionalization via metal-catalyzed cross-coupling reactions, allowing medicinal chemists to rapidly generate diverse chemical libraries for structure-activity relationship (SAR) studies . Researchers are advised to consult the safety data sheet (SDS) prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated area, as related heterocyclic compounds may cause skin and eye irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,7-dibromoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-1-2-11-4-6(9)10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMZFTVAFSIORL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of α-Haloketones with 2-Aminopyridines

A widely adopted method involves the reaction of α-haloketones (e.g., α-bromoacetophenone) with 2-aminopyridines. Ponnala et al. demonstrated that neutral alumina catalyzes this condensation at ambient temperatures, achieving yields exceeding 80% for imidazo[1,2-a]pyridine derivatives. Similarly, Zhu et al. reported a solvent-free protocol at 60°C, eliminating the need for catalysts while maintaining high efficiency. For example:

2-Aminopyridine+α-BromoketoneAlumina or solvent-freeImidazo[1,2-a]pyridine core\text{2-Aminopyridine} + \alpha\text{-Bromoketone} \xrightarrow{\text{Alumina or solvent-free}} \text{Imidazo[1,2-a]pyridine core}

This method’s simplicity and scalability make it ideal for large-scale production.

Tandem Reactions with Nitroalkenes

Nair and Santra developed tandem Michael addition-cyclization reactions using Morita-Baylis-Hillman (MBH) nitroalkene acetates and 2-aminopyridines. FeCl₃ emerged as the optimal catalyst, enabling room-temperature synthesis of the imidazo[1,2-a]pyridine core in methanol. This method accommodates diverse substituents but faces limitations with sterically hindered aminopyridines.

Regioselective Bromination at C-2 and C-7 Positions

Introducing bromine atoms at the 2- and 7-positions requires precise control to avoid over-bromination. Two principal strategies have been validated:

Electrophilic Aromatic Bromination

Direct bromination of the preformed imidazo[1,2-a]pyridine core using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or chloroform achieves regioselectivity. The reaction is typically catalyzed by Lewis acids such as FeBr₃ or AlBr₃. For instance:

Imidazo[1,2-a]pyridine+2Br2FeBr3,DCM2,7-Dibromo-imidazo[1,2-a]pyridine\text{Imidazo[1,2-a]pyridine} + 2 \, \text{Br}2 \xrightarrow{\text{FeBr}3, \, \text{DCM}} 2,7\text{-Dibromo-imidazo[1,2-a]pyridine}

Patents describe optimized conditions using palladium catalysts under hydrogen gas to stabilize intermediates during bromination.

Sequential Bromination via Directed Metalation

An alternative approach employs directed ortho-metalation (DoM) strategies. Lithiation of the imidazo[1,2-a]pyridine core at -78°C using lithium diisopropylamide (LDA), followed by quenching with bromine sources, enables sequential functionalization. This method offers superior regiocontrol but requires stringent anhydrous conditions.

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DCE, THF) enhance electrophilic bromination rates but may promote side reactions.

  • Elevated temperatures (80–150°C) improve reaction kinetics but risk decomposition, as observed in Bi(OTf)₃-catalyzed systems.

Catalytic Systems

  • Bi(OTf)₃ and p-TsOH : These catalysts facilitate nitrilium ion intermediates in Ritter-type reactions, enabling rearomatization and bromine incorporation.

  • Palladium on carbon (Pd/C) : Used in hydrogenation steps to deprotect intermediates, as detailed in WO2018008929A1.

Characterization and Analytical Validation

Successful synthesis requires rigorous validation:

  • NMR Spectroscopy : Distinct peaks for H-3 (δ 7.8–8.2 ppm) and Br-substituted carbons (δ 120–130 ppm).

  • Mass Spectrometry : Molecular ion peak at m/z 275.93 confirms the target compound.

  • X-ray Crystallography : Resolves bromine positions, though limited by crystal growth challenges.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)RegioselectivityScalability
CondensationAlumina, RT80–85ModerateHigh
Tandem CyclizationFeCl₃, MeOH, RT70–75HighModerate
Electrophilic BrominationBr₂, FeBr₃, DCM65–70HighHigh
Directed MetalationLDA, THF, -78°C50–60ExcellentLow

Chemical Reactions Analysis

Types of Reactions: 2,7-Dibromo-imidazo[1,2-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Pharmacological Significance

The imidazo[1,2-a]pyridine scaffold is recognized for its broad spectrum of biological activities. Compounds within this class exhibit various pharmacological properties, making them valuable in drug development:

  • Antimicrobial Activity : 2,7-Dibromo-imidazo[1,2-a]pyridine derivatives have shown promising antibacterial properties against pathogens such as Klebsiella pneumoniae and Mycobacterium tuberculosis. Studies indicate that certain derivatives possess minimum inhibitory concentrations (MIC) effective against multidrug-resistant strains .
  • Antiviral Properties : Recent research has highlighted the potential of imidazo[1,2-a]pyridine derivatives as antiviral agents. For instance, molecular docking studies suggest that these compounds may inhibit the entry of SARS-CoV-2 into human cells by binding to the ACE2 receptor and spike protein .
  • Anti-inflammatory and Analgesic Effects : The anti-inflammatory properties of imidazo[1,2-a]pyridines are attributed to their ability to inhibit key enzymes involved in inflammatory pathways. Some derivatives have been developed as non-steroidal anti-inflammatory drugs (NSAIDs), showcasing their analgesic potential .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives employs various methodologies:

  • Multicomponent Reactions : Innovative synthetic routes have been developed to create imidazo[1,2-a]pyridine derivatives efficiently. These methods often involve condensation reactions with aldehydes and amines under mild conditions, facilitating large-scale production for pharmaceutical applications .
  • Metal-Free Synthesis : Recent advances have focused on metal-free protocols for synthesizing imidazo[1,2-a]pyridines. These environmentally friendly approaches reduce the need for toxic reagents while maintaining high yields and purity of the desired compounds .

Case Studies and Research Findings

Several key studies illustrate the diverse applications of this compound:

  • Antimycobacterial Agents : Research by Moraski et al. demonstrated that specific 3-carboxamide derivatives of imidazo[1,2-a]pyridine exhibit potent activity against Mycobacterium tuberculosis, addressing the urgent need for new treatments against resistant strains. Their studies highlighted a reduction in bacterial load in infected mouse models after treatment with these compounds .
  • Neuropharmacological Applications : Imidazo[1,2-a]pyridine derivatives have been explored for their neuropharmacological effects. Compounds like zolpidem (a well-known sedative) are derived from this scaffold and are used clinically to treat insomnia and other central nervous system disorders due to their anxiolytic properties .

Mechanism of Action

2,7-Dibromo-imidazo[1,2-a]pyridine is similar to other brominated imidazo[1,2-a]pyridines, such as 2,6-Dibromo-imidazo[1,2-a]pyridine and 3,5-Dibromo-imidazo[1,2-a]pyridine. These compounds share similar structural features but differ in the positions of the bromine atoms, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which can influence its binding affinity and biological activity.

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of imidazo[1,2-a]pyridines are highly substituent-dependent. Key analogs include:

  • Compound 12 (from ): Exhibits potent antifungal activity (IC₅₀: 0.2 µg/mL against Aspergillus fumigatus), attributed to strong CYP51 binding and ergosterol synthesis inhibition. Its unspecified substituents likely enhance hydrophobicity and target specificity .
  • 5-Bromoimidazo[1,2-a]pyridine (CAS 69214-09-1): Used in synthetic workflows, though its bioactivity is less documented .
  • 7-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde : Features a bromine at position 7 and a formyl group, suggesting utility in further derivatization .
  • Zolpidem: A marketed hypnotic with a methyl and dimethylamide substituent, highlighting the scaffold’s versatility .
Table 1: Key Properties of Imidazo[1,2-a]pyridine Derivatives
Compound Substituents Antifungal IC₅₀ (µg/mL) Fluorescence (λₑₘ, nm) Antioxidant IC₅₀ (µM) Drug-Likeness (Lipinski’s Compliance)
2,7-Dibromo-IP* Br (2,7) Inferred: 0.1–1.0 Inferred: 360–400 Inferred: >50 Yes
Compound 12 Undisclosed 0.2 (A. fumigatus) 461 25.3 Yes
Compound 15 Naphthalene + OCH₃ 1.5 (C. albicans) 461 12.8 Yes
5-Bromo-IP Br (5) N/A N/A N/A Yes
Zolpidem CH₃, COOEt N/A N/A N/A Yes

*IP: Imidazo[1,2-a]pyridine; *Inferred values based on structural analogs.

Physicochemical Properties

  • Fluorescence: Substituents critically influence emission. Compound 15’s naphthalene and methoxy groups yield strong fluorescence (λₑₘ = 461 nm), while aryl aldehydes often act as quenchers . Bromine’s inductive effect may redshift emission (e.g., 360–400 nm for 2,7-dibromo-IP) compared to non-halogenated analogs.
  • Solubility and ADME : All compared compounds comply with Lipinski’s rules, suggesting oral bioavailability. Bromine may lower aqueous solubility but improve membrane permeability .

Molecular Interactions

  • CYP51 Binding : Compound 12 binds fungal CYP51 with ΔG = −9.2 kcal/mol, outperforming human CYP51 (ΔG = −6.5 kcal/mol). Bromine’s van der Waals interactions likely enhance target affinity .
  • Resistance Profile : Mutations in qcrB (e.g., T313A) confer cross-resistance to imidazo[1,2-a]pyridines, underscoring the need for substituent optimization .

Biological Activity

2,7-Dibromo-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including infectious diseases and cancer. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis

The synthesis of this compound typically involves the bromination of imidazo[1,2-a]pyridine derivatives. Various synthetic routes have been developed to optimize yield and purity. The synthesis often employs methods such as microwave-assisted reactions or ultrasound techniques to enhance reaction efficiency and reduce reaction times .

Biological Activity

The biological activity of this compound is extensive and includes:

  • Antimicrobial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds within this class have demonstrated effectiveness against strains of Mycobacterium tuberculosis with minimum inhibitory concentrations (MICs) ranging from 0.03 to 5 µM .
  • Antitumor Activity : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit tumor growth through various mechanisms. They are being investigated for their ability to target specific pathways involved in cancer progression .
  • Antituberculosis Activity : A notable study highlighted the effectiveness of certain imidazo[1,2-a]pyridine derivatives against multidrug-resistant strains of M. tuberculosis, emphasizing their potential as lead compounds in tuberculosis treatment .
  • Neuroprotective Effects : Some derivatives have been explored for their neuroprotective properties, potentially acting as acetylcholinesterase inhibitors which could be beneficial in treating neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The SAR studies on imidazo[1,2-a]pyridine derivatives reveal that specific substitutions on the imidazole ring significantly influence their biological activity. For example:

  • Bromination at Positions 2 and 7 : The presence of bromine atoms at these positions has been associated with enhanced antibacterial and antitumor activities.
  • Substituents on the Pyridine Ring : Variations in substituents can lead to alterations in potency and selectivity towards different biological targets .

Case Studies

Several case studies illustrate the promising biological activities of this compound:

  • Antituberculosis Screening : A high-throughput screening campaign identified several imidazo[1,2-a]pyridine compounds as potent inhibitors of M. tuberculosis, with further optimization leading to improved drug-like properties .
  • Cancer Treatment : In vivo studies demonstrated that certain derivatives could enhance the efficacy of existing cancer therapies when used in combination with other agents such as anti-PD-1 antibodies .
  • Neuroprotective Studies : A study evaluated the neuroprotective effects of various imidazo[1,2-a]pyridine derivatives against acetylcholinesterase activity, showing promising results that could lead to new treatments for Alzheimer's disease .

Q & A

Q. What are the conventional and innovative synthetic strategies for 2,7-Dibromo-imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer: Synthesis of imidazo[1,2-a]pyridine derivatives typically involves condensation reactions, multicomponent reactions (MCRs), and catalytic protocols. For example, Rousseau and Adib developed MCRs using 2-aminopyridine, aldehydes, and isonitriles to yield 3-aminoimidazo[1,2-a]pyridines in high yields, with Adib’s method being catalyst-free and aqueous-phase, aligning with green chemistry principles . Iodine catalysis has also been employed for halogenation at specific positions (e.g., 3-position) . Optimization of solvent, temperature, and stoichiometry is critical, as demonstrated in one-pot Ortoleva-King reactions using 2-aminopyridines and acetophenones .

Q. How can structural characterization techniques elucidate intermolecular interactions in this compound derivatives?

  • Methodological Answer: Single-crystal X-ray diffraction is pivotal for analyzing π-stacking, hydrogen bonding (C–H⋯N, C–H⋯π), and intramolecular charge transfer. For instance, substituents at the 2- and 3-positions influence crystal packing, with electron-withdrawing groups (e.g., NO₂) enhancing π-stacking interactions, while electron-donating groups (e.g., NH₂) favor hydrogen bonding . Complementary techniques like FT-IR, NMR (¹H/¹³C), and ESI-HRMS validate structural integrity and substituent effects .

Q. What experimental designs are recommended for preliminary cytotoxicity screening of this compound derivatives?

  • Methodological Answer: Use diverse cancer cell lines (e.g., HepG2, MCF-7, A375) and normal cells (e.g., Vero) for comparative IC₅₀ assays. Evidence shows that derivatives with para-nitro or meta-amino substituents exhibit selective cytotoxicity. For example, compound 12b (IC₅₀ = 11–13 µM in cancer cells vs. 91 µM in Vero) highlights substituent-dependent selectivity . Dose-response curves and time-dependent assays (24–72 hours) are essential to assess potency and safety margins.

Advanced Research Questions

Q. How do substituent positions and electronic properties influence the bioactivity of this compound derivatives?

  • Methodological Answer: Substituents at the 2- and 7-positions significantly modulate bioactivity. Electron-withdrawing groups (e.g., NO₂) at the para-position enhance anticancer activity via steric hindrance and electrostatic interactions, whereas electron-donating groups (e.g., NH₂) improve solubility and target binding . Removal of the 7-position nitrogen increases potency, as seen in 12a–l derivatives, which outperform their nitrogen-containing analogs . Quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations can predict electronic effects on binding affinity.

Q. How can researchers resolve contradictions in biological activity data between substituted derivatives?

  • Methodological Answer: Contradictions often arise from divergent substituent electronic profiles or assay conditions. For instance, ortho-nitro derivatives show lower activity due to steric clashes, whereas para-nitro analogs exhibit enhanced cytotoxicity . Systematic SAR studies with standardized protocols (e.g., consistent cell lines, incubation times) are critical. Computational docking and molecular dynamics simulations can clarify binding modes, while metabolomics may identify off-target effects .

Q. What methodologies are recommended for evaluating in vivo anti-inflammatory efficacy of this compound derivatives?

  • Methodological Answer: Use murine models of inflammation (e.g., LPS-induced sepsis, carrageenan-induced paw edema) to assess cytokine suppression (TNF-α, IL-6) and histopathological changes. Derivatives with dual anti-inflammatory and antifibrotic activity, such as those targeting COX-2 or NF-κB pathways, require pharmacokinetic profiling (e.g., bioavailability, half-life) and toxicity studies in rodents . Microdosing PET imaging can track compound distribution in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.